molecular formula C5H10O2 B3115671 4-Methoxybutanal CAS No. 21071-24-9

4-Methoxybutanal

Cat. No.: B3115671
CAS No.: 21071-24-9
M. Wt: 102.13 g/mol
InChI Key: ZRMAOFSYSYAOHQ-UHFFFAOYSA-N
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Description

4-Methoxybutanal is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a characteristic odor and is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound, and has a molecular weight of 102.13 g/mol .

Properties

IUPAC Name

4-methoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMAOFSYSYAOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316663
Record name 4-Methoxybutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21071-24-9
Record name 4-Methoxybutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21071-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Methoxybutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutanal
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutanal can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with nitromethane, ammonium acetate, and glacial acetic acid to obtain 4-methoxy-beta-nitrostyrolene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of isobutene, followed by methoxylation. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: 4-Methoxybutanoic acid
  • Reduction: 4-Methoxybutanol
  • Substitution: Various substituted derivatives

Scientific Research Applications

Chemical Properties and Safety

4-Methoxybutanal is characterized as a flammable liquid that can cause skin irritation. Its molecular structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis . Understanding its safety profile is essential for its application in research and industry.

Food Science Applications

Flavoring Agent
this compound is recognized for its potential as a flavoring agent in the food industry. Its sensory properties are significant, particularly in the development of food products where it can contribute to desirable flavors. Research indicates that aldehydes like this compound can enhance the sensory profile of various foods, including wines and cheeses .

Case Study: Wine Production
In wine production, the presence of Strecker aldehydes, including this compound, influences the aroma and taste of the final product. Studies have shown that managing these compounds can improve wine quality by reducing undesirable flavors while enhancing positive sensory attributes .

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various reactions such as aldol condensation and Michael addition .

Table: Common Reactions Involving this compound

Reaction TypeDescription
Aldol CondensationForms β-hydroxy aldehydes or ketones
Michael AdditionReacts with α,β-unsaturated carbonyl compounds
Reduction ReactionsCan be reduced to alcohols or other derivatives

Therapeutic Potential

Biological Studies
Research indicates that this compound may play a role in studying enzyme-substrate interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it a candidate for exploring biochemical processes.

Potential Antioxidant Properties
Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, which could be beneficial in developing health supplements or therapeutic agents targeting oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-methoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are crucial intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, leading to the formation of various adducts that play significant roles in biological systems .

Comparison with Similar Compounds

  • 3-Methoxybutanal
  • 4-Methoxybenzaldehyde
  • 4-Methoxybutanol

Comparison: 4-Methoxybutanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to 3-methoxybutanal, it has a different position of the methoxy group, leading to distinct reactivity and applications. 4-Methoxybenzaldehyde, while similar, has an aromatic ring, which significantly alters its chemical behavior. 4-Methoxybutanol, on the other hand, is the reduced form of this compound and has different properties and uses .

Biological Activity

4-Methoxybutanal, a simple aldehyde, has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure:

  • Molecular Formula: C5H10O2
  • IUPAC Name: this compound
  • Molecular Weight: 102.13 g/mol

Physical Properties:

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 150 °C
  • Solubility: Soluble in organic solvents like ethanol and ether.

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a detailed overview of these activities.

Antimicrobial Activity

Research indicates that aldehydes, including this compound, possess significant antimicrobial properties. A study analyzed the effectiveness of various aldehydes against pathogenic bacteria, demonstrating that this compound can inhibit bacterial growth through disruption of cellular integrity and metabolic processes .

Table 1: Antimicrobial Efficacy of Aldehydes

AldehydeMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound0.5 mMEscherichia coli
Cinnamaldehyde0.2 mMStaphylococcus aureus
Acetaldehyde0.3 mMSalmonella enterica

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, potentially offering a therapeutic avenue for conditions characterized by chronic inflammation . The compound's ability to downregulate inflammatory markers suggests that it could be beneficial in treating diseases such as arthritis or inflammatory bowel disease.

Potential Anticancer Properties

Preliminary studies have indicated that this compound may exert cytotoxic effects on certain cancer cell lines. For example, a study demonstrated that treatment with the compound led to reduced viability in breast cancer cells through apoptosis induction . Further research is necessary to elucidate the specific mechanisms involved.

Case Studies

  • Antimicrobial Study :
    A recent investigation assessed the antimicrobial effects of various aldehydes, including this compound, against common foodborne pathogens. The study concluded that this compound effectively inhibited the growth of E. coli and Listeria monocytogenes, suggesting its potential as a natural preservative in food products .
  • Inflammation Model :
    In an experimental model of inflammation induced by lipopolysaccharides (LPS), mice treated with this compound exhibited significantly lower levels of inflammatory cytokines compared to controls. This finding supports the compound's role in modulating immune responses and highlights its therapeutic potential in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of aldehydes allows them to integrate into lipid membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : Aldehydes can act as inhibitors for enzymes involved in metabolic pathways, affecting cellular function.
  • Modulation of Signaling Pathways : By influencing signaling cascades related to inflammation and apoptosis, this compound can alter cellular responses to stressors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybutanal
Reactant of Route 2
4-Methoxybutanal

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